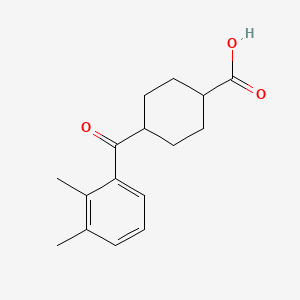

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is characterized by a cyclohexane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group in the cis configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

Introduction of the 2,3-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions, such as:

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Reduction and Oxidation : It can be reduced or oxidized using standard reagents like lithium aluminum hydride or potassium permanganate, respectively, facilitating the synthesis of derivatives with varied properties.

Research indicates that cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its usefulness in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Drug Development : Its structural attributes allow it to interact with biological targets such as enzymes and receptors, which can lead to therapeutic applications.

Enzyme Interaction Studies

Investigations into the interactions between this compound and specific enzymes have shown that it can alter enzyme kinetics. For instance:

- A study demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in metabolic regulation.

Therapeutic Applications

Case studies exploring the use of this compound in treating conditions such as hypertension and inflammation have yielded promising results:

- Research indicated that formulations containing this compound showed significant efficacy in reducing inflammatory markers in animal models.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Findings |

|---|---|

| Absorption | Rapidly absorbed in biological systems |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly through urine |

Wirkmechanismus

The mechanism of action of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- Structural Differences: The position of the dimethylbenzoyl group and the carboxylic acid group can vary, leading to different chemical and physical properties.

- Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the substituents.

- Applications: While similar compounds may have overlapping applications, the specific properties of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid make it unique for certain uses, such as its specific interaction with molecular targets in biochemical studies.

Biologische Aktivität

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with potential biological activity due to its unique structural features. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylbenzoyl moiety. Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of approximately 260.34 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms depend on the context of use, which includes:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and detoxification.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities. While specific data on this compound is limited, structurally similar compounds often show potential in areas such as:

- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth.

- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

Case Studies

While direct studies on this compound are sparse, analogous compounds provide insights into its potential activities:

- Antitumor Studies : Research on related dimethylbenzoyl derivatives has demonstrated significant cytotoxic effects on tumor cell lines such as MCF7 and HL60, suggesting a possible pathway for this compound in cancer therapy .

- Anti-inflammatory Research : Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines in vitro, indicating that this compound may also exhibit anti-inflammatory properties .

- Enzyme Inhibition : Studies on cyclohexanecarboxylic acids have shown that certain derivatives can effectively inhibit enzymes involved in steroid metabolism, which could be relevant for hormone-dependent cancers .

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to structurally similar compounds.

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₂₀O₃ | Unique substitution pattern | Antitumor, anti-inflammatory |

| Cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Different substitution pattern | Antitumor activity reported |

| Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Variation in stereochemistry | Potential enzyme inhibition |

Eigenschaften

IUPAC Name |

4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKZKSLDGWWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216474 | |

| Record name | cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735270-21-0 | |

| Record name | cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.